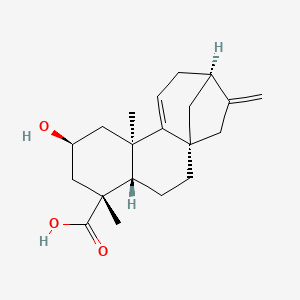
2beta-Hydroxygrandiflorenic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2beta-Hydroxygrandiflorenic acid is a natural triterpenoid compound known for its potential therapeutic properties. It is primarily derived from the herbs of Siegesbeckia orientalis and has been studied for its anti-inflammatory and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2beta-Hydroxygrandiflorenic acid typically involves the extraction from natural sources such as Siegesbeckia orientalis. The extraction process often uses solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound is available from high-purity natural product manufacturers who provide it for research purposes .
Chemical Reactions Analysis
Types of Reactions: 2beta-Hydroxygrandiflorenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2beta-Hydroxygrandiflorenic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2beta-Hydroxygrandiflorenic acid involves its interaction with molecular targets and pathways that regulate inflammation and cell proliferation. It exerts its effects by modulating signaling pathways that lead to the inhibition of tumor growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- Grandiflorenic acid
- Kaurenoic acid
- Ent-kaurane diterpenoids
Comparison: 2beta-Hydroxygrandiflorenic acid is unique due to its specific hydroxylation at the 2beta position, which may contribute to its distinct biological activities. Compared to other similar compounds like grandiflorenic acid and kaurenoic acid, this compound has shown more potent anti-inflammatory and anti-cancer properties.
Properties
Molecular Formula |
C20H28O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(1S,4S,5R,7S,9R,13R)-7-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-12-8-20-7-6-15-18(2,16(20)5-4-13(12)9-20)10-14(21)11-19(15,3)17(22)23/h5,13-15,21H,1,4,6-11H2,2-3H3,(H,22,23)/t13-,14+,15+,18-,19-,20-/m1/s1 |
InChI Key |
AUCAOYHJLWOMCI-SUIOEDAWSA-N |
Isomeric SMILES |
C[C@@]12C[C@@H](C[C@@]([C@H]1CC[C@]34C2=CC[C@H](C3)C(=C)C4)(C)C(=O)O)O |
Canonical SMILES |
CC12CC(CC(C1CCC34C2=CCC(C3)C(=C)C4)(C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


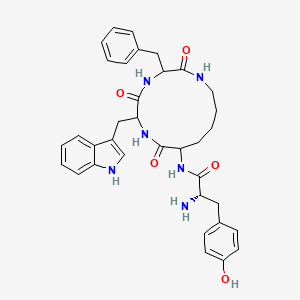
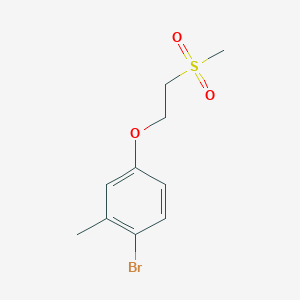
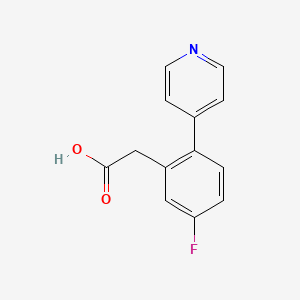
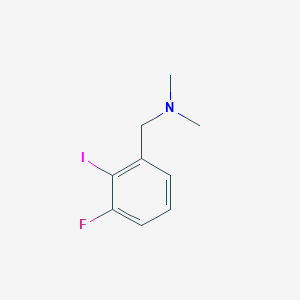

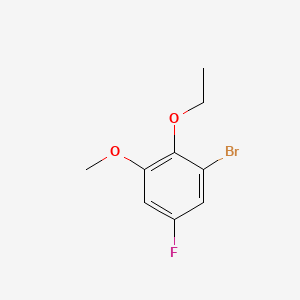
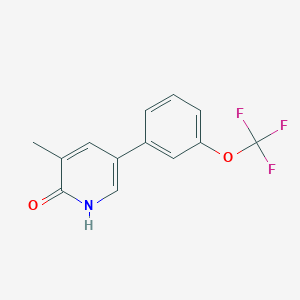
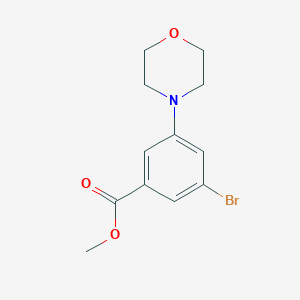
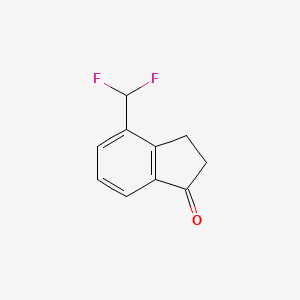
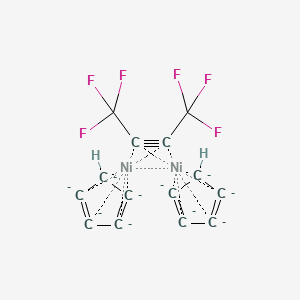

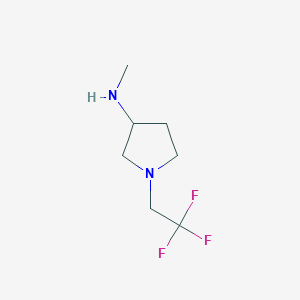

![(R)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14767554.png)
